molecular formula C12H20Cl2N2 B2507432 1-benzyl-3-methylpiperazine dihydrochloride CAS No. 2580237-76-7

1-benzyl-3-methylpiperazine dihydrochloride

Cat. No.: B2507432
CAS No.: 2580237-76-7
M. Wt: 263.21
InChI Key: BJFJHDRSNHXJDJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research

Scientific Research Applications

1-Benzyl-3-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

1-Benzyl-3-methylpiperazine is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . It’s also combustible and may cause chronic effects . Sigma-Aldrich sells this product “as-is” without any warranty of fitness for a particular purpose .

Biochemical Analysis

Biochemical Properties

It is known that benzylpiperazine, a related compound, has euphoriant and stimulant properties

Cellular Effects

Benzylpiperazine has been reported to have effects similar to amphetamine , which could suggest that 1-Benzyl-3-methylpiperazine dihydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzylpiperazine is known to have a mixed mechanism of action, acting on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, reductive amination, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Comparison with Similar Compounds

1-Benzyl-3-methylpiperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine (BZP): Known for its stimulant properties and use as a recreational drug.

    1-(4-Bromophenyl)-4-methylpiperazine: Used in medicinal chemistry for the development of pharmaceuticals.

    1-Isopropyl-2-methylpiperazine: Used as an intermediate in organic synthesis.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for chemists, biologists, and medical researchers.

Properties

IUPAC Name

1-benzyl-3-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFJHDRSNHXJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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